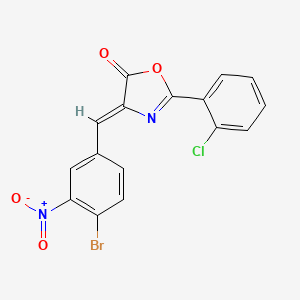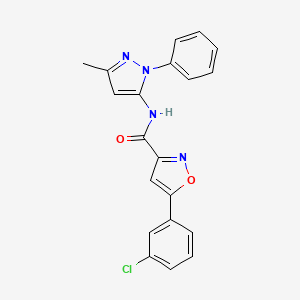
methyl 4-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoate
Overview
Description
Methyl 4-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoate is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is a thiazolidinone derivative and is synthesized through a multi-step process. In
Mechanism of Action
The mechanism of action of methyl 4-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoate is not fully understood. However, studies suggest that the compound may exert its activity through various mechanisms, including the inhibition of enzymes involved in the inflammatory response and the suppression of tumor growth by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines and reduce the levels of oxidative stress markers. Additionally, it has been found to induce apoptosis in cancer cells and inhibit tumor growth. The compound has also been studied for its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and reduce blood glucose levels.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using methyl 4-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoate in lab experiments is its potential to exhibit multiple activities, making it a versatile compound for various research applications. However, one of the limitations is that the compound is not widely available, and its synthesis requires a multi-step process, which can be time-consuming and costly.
Future Directions
There are several future directions for research on methyl 4-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoate. One of the potential directions is to study its use in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, further research can be conducted to understand the compound's mechanism of action and optimize its synthesis process to make it more accessible for scientific research.
Conclusion:
In conclusion, this compound is a thiazolidinone derivative that has shown promising potential in various scientific research applications. Its synthesis requires a multi-step process, and it has been found to exhibit antitumor, anti-inflammatory, and antibacterial activities. Further research is needed to understand its mechanism of action fully and optimize its synthesis process to make it more accessible for scientific research.
Scientific Research Applications
Methyl 4-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoate has shown promising potential in various scientific research applications. One of the significant applications is in the field of medicinal chemistry. This compound has been reported to exhibit antitumor, anti-inflammatory, and antibacterial activities. It has also been found to possess anti-diabetic properties and has been studied for its potential use in the treatment of diabetes.
properties
IUPAC Name |
methyl 4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2/c1-19-13(17)8-5-9-16-14(18)12(21-15(16)20)10-11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3/b12-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSVZOITWFXZKP-BENRWUELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN1C(=O)C(=CC2=CC=CC=C2)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)morpholine](/img/structure/B4843281.png)
![N-({2-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]hydrazino}carbonothioyl)-9H-xanthene-9-carboxamide](/img/structure/B4843297.png)
![N-(2,6-dimethylphenyl)-3-[(1-naphthyloxy)methyl]benzamide](/img/structure/B4843305.png)


![N-[5-(acetylamino)-2-methoxybenzyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B4843334.png)
![1-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B4843338.png)
![N-(3-chlorophenyl)-N'-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4843344.png)

![5-{3-[3-(4-tert-butylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4843349.png)

![N-1,3-benzodioxol-5-yl-N'-[3-(4-bromo-1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B4843364.png)
![(3aR,7aS)-2-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4843369.png)
![N-(5-chloro-2-methylphenyl)-2-[(cyanomethyl)thio]acetamide](/img/structure/B4843372.png)